ST-148: A Technical Guide to a Novel Dengue Virus Capsid Inhibitor
ST-148: A Technical Guide to a Novel Dengue Virus Capsid Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-148 is a novel small-molecule antiviral compound identified as a potent inhibitor of the Dengue virus (DENV).[1][2][3] It belongs to a class of capsid inhibitors that represent a promising strategy for the development of therapeutics against flaviviruses.[4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of ST-148, with a focus on quantitative data and detailed experimental methodologies.
Discovery
ST-148 was discovered through a high-throughput screening (HTS) of a chemical library containing over 200,000 unique small molecules.[1][3] The screen was designed to identify compounds that could inhibit the replication of Dengue virus.
Mechanism of Action
ST-148 targets the Dengue virus capsid (C) protein.[1][2] Its mechanism of action is bimodal, affecting both the early and late stages of the viral life cycle.[2] ST-148 is thought to enhance the self-interaction of capsid proteins, leading to a more rigid capsid structure.[2][4] This hyper-stabilization of the capsid interferes with two critical processes:
-
Viral Assembly and Release: The increased rigidity of the capsid perturbs the proper assembly of new viral particles, leading to a reduction in the production of infectious virions.
-
Viral Entry and Uncoating: The stabilized capsid of incoming viruses inhibits the disassembly (uncoating) process, which is necessary to release the viral RNA into the host cell cytoplasm for replication.
Evidence suggests that ST-148's most critical effects occur early in the viral infectious cycle.[4]
Quantitative Data
The following tables summarize the in vitro efficacy and cytotoxicity of ST-148.
Table 1: In Vitro Efficacy of ST-148 against Dengue Virus Serotypes
| Virus Serotype | EC50 (µM) |
| DENV-1 | 2.832 |
| DENV-2 | 0.016 |
| DENV-3 | 0.512 |
| DENV-4 | 1.150 |
Data sourced from Byrd et al., 2013.
Table 2: Antiviral Spectrum and Cytotoxicity of ST-148
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Dengue Virus serotype 2 | Vero | 0.016 | >25 | >1563 |
| Modoc virus | Vero | 0.2 | >25 | >125 |
| Yellow Fever Virus | Vero | >5 | >25 | - |
| West Nile Virus | Vero | >5 | >25 | - |
Data sourced from Byrd et al., 2013 and other supporting documents. The selectivity index (SI) is calculated as CC50/EC50.
Experimental Protocols
High-Throughput Screening (HTS) for DENV Inhibitors
-
Objective: To identify small molecule inhibitors of DENV replication from a large chemical library.
-
Methodology:
-
A high-throughput assay was developed to measure virus-induced cytopathic effect (CPE) in a 96-well plate format.
-
Cells susceptible to DENV infection (e.g., Vero cells) were seeded in 96-well plates.
-
Cells were infected with DENV in the presence of individual compounds from the chemical library at a fixed concentration.
-
Control wells included cells infected with DENV without any compound (positive control for CPE) and uninfected cells (negative control).
-
After a defined incubation period, cell viability was assessed using a method that quantifies a metabolic marker (e.g., ATP content or enzymatic activity).
-
Compounds that inhibited virus-induced CPE by a certain threshold (e.g., >50%) compared to the positive control were identified as primary hits.
-
Viral Titer Reduction Assay
-
Objective: To determine the 50% effective concentration (EC50) of an antiviral compound.
-
Methodology:
-
Monolayers of susceptible cells (e.g., Vero cells) were prepared in multi-well plates.
-
The cells were infected with a known amount of DENV in the presence of serial dilutions of the test compound (e.g., ST-148).
-
After an adsorption period, the inoculum was removed, and the cells were overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the compound.
-
The plates were incubated for a period sufficient for plaque formation (e.g., 5-7 days).
-
The cells were then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The number of plaques at each compound concentration was compared to the number of plaques in the untreated control wells.
-
The EC50 value was calculated as the concentration of the compound that inhibited the number of plaques by 50%.
-
Cytotoxicity Assay
-
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound.
-
Methodology:
-
Cells of a specific cell line (e.g., Vero cells) were seeded in 96-well plates.
-
The cells were incubated with serial dilutions of the test compound for a duration similar to that of the antiviral assays.
-
Cell viability was measured using a colorimetric or fluorometric assay that quantifies a parameter related to cell health, such as metabolic activity (e.g., MTT or resazurin reduction) or membrane integrity.
-
The CC50 value was calculated as the concentration of the compound that reduced cell viability by 50% compared to untreated control cells.
-
Visualizations
